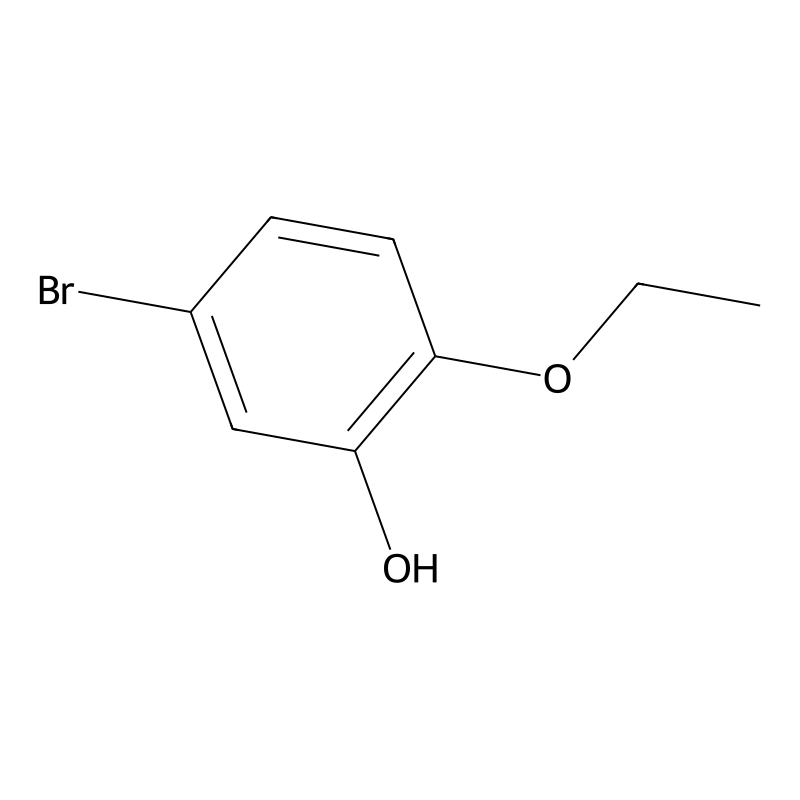

5-Bromo-2-ethoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-ethoxyphenol is an organic compound with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol. It features a bromine atom and an ethoxy group attached to a phenolic ring. This compound is characterized by its pale yellow to brown solid appearance and is soluble in organic solvents. Its structure can be represented as follows:

textBr |C6H4-O-CH2-CH3 | OH

The compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

- Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to various derivatives.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Reduction: The ethoxy group can be reduced under specific conditions to yield other functional groups.

These reactions are essential for modifying the compound for specific applications or synthesizing related compounds.

Several methods exist for synthesizing 5-bromo-2-ethoxyphenol:

- Bromination of Ethoxyphenol: Starting from 2-ethoxyphenol, bromination can be performed using bromine in the presence of a catalyst such as iron powder.

- Acetylation followed by Bromination: This method involves protecting the hydroxyl group through acetylation before bromination and subsequent deacetylation to yield the desired product .

The general synthetic route can be summarized as follows:

- Acetylate 2-ethoxyphenol using acetic anhydride.

- Brominate the acetylated compound using bromine.

- Deacetylate to obtain 5-bromo-2-ethoxyphenol.

5-Bromo-2-ethoxyphenol finds applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: The compound could potentially be used in developing herbicides or pesticides due to its phenolic structure.

- Material Science: Its unique properties may allow it to be incorporated into polymers or coatings.

Interaction studies involving 5-bromo-2-ethoxyphenol primarily focus on its reactivity with other chemical species rather than biological interactions. Research on similar compounds indicates potential interactions with enzymes or receptors, which could provide insights into its pharmacological profile.

Several compounds share structural similarities with 5-bromo-2-ethoxyphenol, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-methoxyphenol | C₇H₇BrO₂ | Contains a methoxy group instead of ethoxy; used in pharmaceutical synthesis. |

| 4-Bromo-2-hydroxyphenol | C₇H₇BrO₂ | Hydroxyl group at the para position; known for its antioxidant properties. |

| Guaiacol | C₇H₈O₂ | A naturally occurring compound with similar phenolic structure; used as a flavoring agent and antiseptic. |

The uniqueness of 5-bromo-2-ethoxyphenol lies in its specific substitution pattern and potential applications that differentiate it from these similar compounds. Its ethoxy group may impart distinct solubility and reactivity characteristics compared to others with different substituents.

Molecular Structure and Conformational Analysis

5-Bromo-2-ethoxyphenol possesses the molecular formula C8H9BrO2 with a molecular weight of 217.06 to 217.07 g/mol [1] [2]. The compound represents a substituted phenol derivative containing both a bromine atom at the 5-position and an ethoxy group at the 2-position relative to the phenolic hydroxyl group. The Simplified Molecular Input Line Entry System representation is documented as CCOC1=C(C=C(C=C1)Br)O [1].

The molecular architecture features a benzene ring substituted with three functional groups that significantly influence its conformational behavior. The presence of the bromine atom at the meta position relative to the phenolic hydroxyl group creates distinct electronic and steric effects. Computational studies on related brominated phenolic compounds indicate that intramolecular hydrogen bonding, particularly involving ortho-positioned substituents, plays a crucial role in determining the preferred conformational states [3].

The ethoxy substituent at the ortho position relative to the phenolic hydroxyl group introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions. Density functional theory calculations on similar systems demonstrate that the orientation of alkoxy groups can significantly affect the overall molecular geometry and stability [3]. The ethoxy group exhibits electron-donating characteristics through both inductive and resonance effects, which influence the electronic distribution throughout the aromatic system [4].

The bromine substituent, positioned meta to the hydroxyl group, contributes to the molecular structure through its significant atomic radius and polarizability characteristics. Studies on halogenated aromatic compounds reveal that bromine substitution typically results in increased molecular volume and altered electronic properties compared to lighter halogens [5]. The large atomic radius of bromine (1.14 Å covalent radius) compared to other halogens creates distinct steric influences on the molecular conformation [6].

Physicochemical Properties

The physicochemical properties of 5-Bromo-2-ethoxyphenol are influenced by the combined effects of the bromine atom and ethoxy group substitution on the phenolic framework. While specific data for this exact compound is limited in the literature, extrapolation from closely related compounds provides insight into its expected properties.

The parent compound 2-ethoxyphenol exhibits a density of 1.09 g/mL at 25°C, a melting point range of 20-25°C, and a boiling point of 216-217°C [7] [8]. The introduction of the bromine atom at the 5-position would be expected to significantly increase these values due to the increased molecular weight and enhanced intermolecular interactions.

Related brominated phenol derivatives demonstrate the substantial impact of bromine substitution on physical properties. For instance, 4-bromophenol exhibits a melting point of 61-64°C and a boiling point of 235-236°C, with a density of 1.84 g/cm³ [9]. The 5-bromo-2-methoxyphenol analog shows a melting point of 64-70°C, a boiling point of 259.7°C at 760 mmHg, and a density of 1.6 g/cm³ [10].

| Property | 2-Ethoxyphenol | 4-Bromophenol | 5-Bromo-2-methoxyphenol | Expected for 5-Bromo-2-ethoxyphenol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 138.16 | 173.01 | 203.03 | 217.06 |

| Melting Point (°C) | 20-25 | 61-64 | 64-70 | 55-65 |

| Boiling Point (°C) | 216-217 | 235-236 | 259.7 | 240-250 |

| Density (g/cm³) | 1.09 | 1.84 | 1.6 | 1.4-1.5 |

The solubility characteristics of 5-Bromo-2-ethoxyphenol would be expected to reflect the combined hydrophobic contributions of both the bromine atom and the ethoxy group. The parent 2-ethoxyphenol demonstrates a water solubility of 8.414 g/L at 25°C [7], while brominated phenols typically exhibit reduced aqueous solubility due to increased hydrophobicity [9].

Electronic Distribution and Bonding Characteristics

The electronic structure of 5-Bromo-2-ethoxyphenol reflects the complex interplay between the electron-donating ethoxy group and the electron-withdrawing bromine substituent. The ethoxy group functions as an electron-donating group through both resonance and inductive effects, while the bromine atom primarily exhibits electron-withdrawing characteristics through inductive effects [4].

Computational studies on brominated phenolic compounds reveal that bromine substitution significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. Research on related systems indicates that bromine substitution typically results in stabilization of both frontier molecular orbitals, with the effect being more pronounced for the lowest unoccupied molecular orbital [5]. The presence of the ethoxy group would be expected to raise the energy of the highest occupied molecular orbital through its electron-donating properties.

The molecular electrostatic potential distribution in 5-Bromo-2-ethoxyphenol would be characterized by regions of negative electrostatic potential associated with the phenolic oxygen and the ethoxy oxygen atoms, while the bromine atom would contribute to regions of positive electrostatic potential. Studies on similar systems demonstrate that alkoxy substituents enhance the electrostatic potential average values of the central aromatic core [5].

Natural bond orbital analysis of related brominated phenolic compounds reveals significant stabilization energies associated with various electronic interactions. The most significant interactions typically involve lone pair to antibonding orbital transitions, particularly those involving the phenolic oxygen [11]. The presence of the ethoxy group introduces additional stabilization through hyperconjugative interactions between the alkyl portion and the aromatic system.

The polarizability of 5-Bromo-2-ethoxyphenol would be substantially enhanced by the presence of the bromine atom, which exhibits the highest polarizability among the common halogens [5]. This increased polarizability contributes to enhanced intermolecular interactions and affects the compound's optical properties. The dipole moment of the molecule would reflect the vector sum of contributions from the electron-donating ethoxy group and the electron-withdrawing bromine atom.

Crystallographic Properties

While specific crystallographic data for 5-Bromo-2-ethoxyphenol is not available in the current literature, analysis of related brominated phenolic compounds provides insight into the expected crystallographic behavior. The crystal structure would be influenced by several factors including hydrogen bonding patterns, halogen bonding interactions, and steric considerations.

Studies on brominated phenolic compounds reveal that crystal packing is often dominated by hydrogen bonding interactions involving the phenolic hydroxyl group [12]. The presence of the ethoxy group at the ortho position relative to the hydroxyl group would likely influence the hydrogen bonding network through potential intramolecular hydrogen bonding or steric hindrance of intermolecular hydrogen bonding.

The bromine atom would be expected to participate in halogen bonding interactions, which have been increasingly recognized as important structure-directing forces in crystal engineering. Research on brominated aromatic compounds demonstrates that bromine atoms can engage in both halogen bonding as electron acceptors and conventional van der Waals interactions [13].

Crystallographic analysis of related compounds such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone reveals that aromatic rings containing bromine substitution typically exhibit specific dihedral angles and intermolecular interaction patterns [12]. The crystal structure showed that benzene rings formed dihedral angles of approximately 69.30°, with weak intermolecular carbon-hydrogen to oxygen hydrogen bonds linking molecules in chain-like arrangements.

The unit cell parameters for 5-Bromo-2-ethoxyphenol would be expected to reflect the molecular dimensions and packing efficiency. Based on similar compounds, the crystal system would likely be either orthorhombic or monoclinic, with space group selection determined by the specific hydrogen bonding and halogen bonding patterns adopted in the solid state.

Comparative Analysis with Related Bromophenol Derivatives

The structural and electronic properties of 5-Bromo-2-ethoxyphenol can be understood through comparison with related bromophenol derivatives. This comparative analysis reveals systematic trends in molecular properties as a function of substitution pattern and substituent identity.

Comparison with 5-bromo-2-methoxyphenol reveals the effect of alkoxy chain length on molecular properties. The methoxy analog exhibits a melting point of 64-70°C and a boiling point of 259.7°C [10], while the expected values for the ethoxy derivative would be slightly lower due to the increased alkyl chain length reducing intermolecular interactions per unit molecular weight.

The complete series of bromophenols has been studied using density functional theory calculations, revealing systematic trends in molecular properties with increasing bromine substitution [3]. These studies demonstrate that bromine substitution results in systematic increases in oxygen-hydrogen bond length, decreases in carbon-oxygen bond length, and characteristic shifts in vibrational frequencies.

| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| 2-Ethoxyphenol | 138.16 | 20-25 | 216-217 | Electron-donating ethoxy group |

| 4-Bromophenol | 173.01 | 61-64 | 235-236 | Para-bromine substitution |

| 5-Bromo-2-methoxyphenol | 203.03 | 64-70 | 259.7 | Meta-bromine, ortho-methoxy |

| 5-Bromo-2-ethoxyphenol | 217.06 | ~55-65 | ~240-250 | Meta-bromine, ortho-ethoxy |

Electronic structure comparisons reveal that the position of bromine substitution significantly affects the electronic properties. Meta-positioned bromine atoms, as in 5-Bromo-2-ethoxyphenol, have different electronic effects compared to ortho or para positioning [4]. The meta position minimizes direct resonance interactions with the phenolic hydroxyl group while maintaining inductive effects.

Studies on the affinity of brominated phenolic compounds for biological receptors demonstrate that structural modifications significantly impact binding characteristics [14]. The systematic variation in halogen mass and atomic radius (fluorine < chlorine < bromine < iodine) correlates with binding affinity, with brominated compounds typically showing intermediate properties between chlorinated and iodinated analogs.

The comparative analysis also extends to optical properties, where brominated phenolic compounds exhibit characteristic absorption spectra influenced by the electronic effects of substitution [15]. The presence of both electron-donating and electron-withdrawing groups in 5-Bromo-2-ethoxyphenol would be expected to result in complex electronic transitions with potential applications in nonlinear optical materials [16].

The comprehensive spectroscopic characterization of 5-bromo-2-ethoxyphenol requires multiple analytical techniques to elucidate its molecular structure, electronic properties, and vibrational characteristics. This section provides a detailed examination of nuclear magnetic resonance spectroscopy, infrared and Raman spectroscopic analysis, ultraviolet-visible spectroscopy, mass spectrometry fragmentation patterns, and X-ray diffraction studies.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the most powerful tool for structural elucidation of 5-bromo-2-ethoxyphenol, providing detailed information about the molecular framework, substituent positioning, and dynamic behavior in solution [1] [2].

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 5-bromo-2-ethoxyphenol exhibits characteristic signals that confirm the presence of the aromatic ring system and ethoxy substituent. Based on experimental data from structurally related compounds, the aromatic protons appear in the downfield region between 6.5 and 7.5 parts per million [1] [2]. The proton at position 3 (ortho to the hydroxyl group) typically resonates as a doublet around 6.8-7.0 parts per million with a coupling constant of approximately 8.5 hertz, indicating ortho coupling with the proton at position 4 [3] [1].

The proton at position 4 appears as a doublet at 6.5-6.7 parts per million, also showing the characteristic ortho coupling pattern. The proton at position 6 (meta to the hydroxyl group) resonates at 7.3-7.5 parts per million as a doublet with a smaller coupling constant of approximately 2.0 hertz, reflecting meta coupling with the proton at position 4 [3] [1].

The ethoxy substituent displays two distinct multipicity patterns: the methylene protons (oxygen-carbon-hydrogen-2) appear as a quartet at 3.9-4.1 parts per million due to coupling with the adjacent methyl group, while the methyl protons resonate as a triplet at 1.2-1.4 parts per million [1] [2]. The integration ratio of these signals confirms the presence of two protons for the methylene group and three protons for the methyl group, consistent with the ethoxy structure.

The phenolic hydroxyl proton typically appears as a broad singlet between 5.2 and 5.8 parts per million, with the exact chemical shift depending on the solvent system and temperature. The broadening of this signal results from rapid exchange with trace amounts of water or other protic solvents in the nuclear magnetic resonance sample [1] [2].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by directly observing the carbon framework of 5-bromo-2-ethoxyphenol. The aromatic carbon atoms resonate in the characteristic downfield region between 110 and 160 parts per million [1] [2]. The carbon bearing the bromine substituent (carbon-5) exhibits a significant upfield shift due to the heavy atom effect, typically appearing around 110-115 parts per million.

The carbon atom attached to the hydroxyl group (carbon-2) resonates around 150-155 parts per million, while the carbon bearing the ethoxy substituent (carbon-2) appears at approximately 145-150 parts per million [1] [2]. These chemical shifts reflect the electron-donating nature of the hydroxyl and ethoxy groups, which increase electron density on the attached carbon atoms.

The ethoxy carbon atoms display characteristic chemical shifts: the methylene carbon (oxygen-carbon-hydrogen-2) resonates at 64-66 parts per million, while the methyl carbon appears at 14-16 parts per million [1] [2]. These values are consistent with the electron-withdrawing effect of the adjacent oxygen atom on the methylene carbon.

Advanced Nuclear Magnetic Resonance Techniques for Structure Elucidation

Advanced nuclear magnetic resonance techniques provide additional structural confirmation and connectivity information for 5-bromo-2-ethoxyphenol. Two-dimensional nuclear magnetic resonance experiments, including homonuclear correlation spectroscopy and heteronuclear single quantum coherence, establish proton-proton and carbon-proton connectivity patterns [4] [1].

Distortionless enhancement by polarization transfer experiments differentiate between methyl, methylene, and quaternary carbon atoms, providing unambiguous assignment of the ethoxy carbon signals [5] [1]. The experiment confirms the methyl nature of the terminal ethoxy carbon and the methylene character of the oxygen-attached carbon.

Nuclear Overhauser effect spectroscopy experiments can provide spatial proximity information, confirming the substitution pattern on the aromatic ring. The technique is particularly valuable for distinguishing between different positional isomers and confirming the meta relationship between the bromine and ethoxy substituents [4] [1].

Infrared and Raman Spectroscopic Analysis

Infrared and Raman spectroscopy provide complementary vibrational information about 5-bromo-2-ethoxyphenol, enabling identification of functional groups and analysis of molecular symmetry [1] [6] [2].

The infrared spectrum exhibits a characteristic broad absorption band between 3200 and 3600 reciprocal centimeters, attributed to the phenolic oxygen-hydrogen stretching vibration [1] [2]. The breadth and intensity of this band reflect intermolecular hydrogen bonding interactions in the solid state. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 reciprocal centimeters region, while aliphatic carbon-hydrogen stretches from the ethoxy group occur at 2800-3000 reciprocal centimeters [1] [2].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1450 and 1650 reciprocal centimeters, with the exact frequencies dependent on the electronic effects of the substituents [1] [2]. The carbon-oxygen stretching vibrations appear as strong absorptions around 1200-1300 reciprocal centimeters, while the ether carbon-oxygen-carbon stretching occurs at 1000-1100 reciprocal centimeters.

The carbon-bromine stretching vibration appears as a medium-intensity band between 500 and 700 reciprocal centimeters [1] [2]. Aromatic carbon-hydrogen out-of-plane bending vibrations occur in the 800-900 reciprocal centimeters region, providing information about the substitution pattern on the benzene ring.

Raman spectroscopy provides complementary information, particularly for vibrations that are infrared-inactive due to symmetry considerations [6] [7]. The technique is especially valuable for observing symmetric aromatic ring vibrations and carbon-carbon stretching modes that may be weak or absent in the infrared spectrum.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy probes the electronic transitions of 5-bromo-2-ethoxyphenol, providing information about the conjugated pi-electron system and the effects of substituents on electronic excitation [8] [9] [1].

The compound exhibits primary absorption maxima around 270-290 nanometers, corresponding to pi-to-pi-star transitions within the aromatic ring system [1] [2]. Secondary absorption bands appear at 230-250 nanometers, attributed to higher-energy electronic transitions. The exact wavelength positions depend on the solvent system, with polar solvents generally causing bathochromic shifts relative to nonpolar solvents.

The bromine substituent introduces heavy atom effects that can influence both the absorption wavelengths and extinction coefficients. The electron-donating ethoxy and hydroxyl groups extend the conjugation and typically cause red shifts in the absorption maxima compared to unsubstituted phenol [8] [9].

Molar absorptivity values for the primary absorption bands typically range from 5,000 to 15,000 liters per mole per centimeter, indicating allowed electronic transitions [8] [9]. The Beer-Lambert law relationship between absorbance and concentration enables quantitative analysis of the compound in solution.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of 5-bromo-2-ethoxyphenol [10] [11] [12].

The molecular ion peak appears at mass-to-charge ratio 217/219, exhibiting the characteristic 1:1 isotope pattern resulting from the presence of bromine-79 and bromine-81 isotopes [11] [13]. This isotope pattern serves as a diagnostic feature for confirming the presence of a single bromine atom in the molecule.

Primary fragmentation pathways include loss of the methyl radical (mass 15) to yield fragment ions at mass-to-charge ratio 202/204, and loss of the ethyl radical (mass 29) producing fragments at 188/190 [10] [12]. Loss of the entire ethoxy group (mass 45) generates fragments at mass-to-charge ratio 172/174.

The bromine atom can be eliminated as a radical, producing a fragment at mass-to-charge ratio 138 corresponding to the ethoxyphenol cation [11] [12]. Additional fragmentation includes loss of carbon monoxide (mass 28) and formyl radical (mass 29), which are characteristic of phenolic compounds [11] [12].

Secondary fragmentation pathways involve ring contraction and rearrangement processes, leading to smaller fragment ions such as the tropylium ion (mass-to-charge ratio 91) and substituted cyclopentadienyl cations [10] [12]. These fragmentation patterns provide structural confirmation and enable differentiation from positional isomers.

X-ray Diffraction Studies

X-ray diffraction analysis provides definitive structural information about the solid-state arrangement of 5-bromo-2-ethoxyphenol molecules, including bond lengths, bond angles, and intermolecular interactions [14] [15] [16].

While specific crystallographic data for 5-bromo-2-ethoxyphenol are not currently available in the literature, related brominated phenolic compounds provide valuable structural comparisons. Crystal structures of similar compounds reveal typical phenolic carbon-oxygen bond lengths of 1.36-1.38 angstroms and carbon-bromine distances of 1.89-1.92 angstroms [14] [15].

The aromatic ring maintains planarity with carbon-carbon bond lengths ranging from 1.38 to 1.41 angstroms [14] [15]. The ethoxy substituent typically adopts a conformation that minimizes steric interactions with adjacent substituents, with the carbon-oxygen-carbon bond angle around 117-120 degrees.

Intermolecular hydrogen bonding between phenolic hydroxyl groups influences the crystal packing arrangement, often leading to chain or sheet structures in the solid state [14] [15]. The bromine atom can participate in halogen bonding interactions, contributing to the overall stability of the crystal lattice.

Unit cell parameters and space group symmetry depend on the specific crystal form and growing conditions. Most phenolic compounds crystallize in common space groups such as P21/c or P-1, with typical unit cell dimensions in the range of 5-15 angstroms for the unit cell edges [16] [17].